molecular formula C14H19N5O2 B1527899 tert-butyl N-{[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate CAS No. 1352524-59-4

tert-butyl N-{[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate

Cat. No. B1527899
CAS RN: 1352524-59-4
M. Wt: 289.33 g/mol
InChI Key: FORWYEGJWLKRQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-butyl N-{[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate” is a chemical compound with the molecular formula C12H18N2O2 . It is also known as tert-butyl (4-aminobenzyl)carbamate .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.29 . It is a solid at room temperature . Other physical and chemical properties such as boiling point, flash point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : Tert-butyl carbamate compounds have been synthesized through various methods. For instance, a study describes the synthesis of a tert-butyl carbamate derivative, highlighting a rapid synthetic method and an overall yield of 81% (Zhao, Guo, Lan, & Xu, 2017).
  • Structural Analysis and Complex Formation : These compounds are known for forming complexes with metals. Palladium(II) complexes involving triazole-based tert-butyl carbamate ligands have been synthesized and studied for their structure and catalytic activity (Turek et al., 2014).

Applications in Catalysis and Synthesis

  • Catalytic Applications : Tert-butyl carbamates are utilized in catalysis. For example, they are involved in the Suzuki–Miyaura cross-coupling reaction, showing efficient performance under mild conditions (Turek et al., 2014).
  • Enantioselective Synthesis : These compounds are used in the enantioselective synthesis of amino acids and other organic compounds, as demonstrated in various studies (Arvanitis et al., 1998).

Antimicrobial Activity

  • Antimicrobial Properties : Some tert-butyl carbamate derivatives have been synthesized and evaluated for their antimicrobial activity, providing insights into potential applications in pharmaceutical and medical research (Ghoneim & Mohamed, 2013).

Chemical Transformations

  • Chemoselective Transformations : These compounds have been studied for their role in chemoselective transformations, particularly in the conversion of amino protecting groups and other chemical reactions (Sakaitani & Ohfune, 1990).

properties

IUPAC Name

tert-butyl N-[[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-14(2,3)21-13(20)16-8-11-17-12(19-18-11)9-4-6-10(15)7-5-9/h4-7H,8,15H2,1-3H3,(H,16,20)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORWYEGJWLKRQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NN1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-{[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate
Reactant of Route 2
tert-butyl N-{[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-{[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate
Reactant of Route 4
tert-butyl N-{[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate
Reactant of Route 5
tert-butyl N-{[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-{[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.